molecular formula C4H8O5S B2436101 3-[(2-Hydroxyethane)sulfonyl]acetic acid CAS No. 75983-70-9

3-[(2-Hydroxyethane)sulfonyl]acetic acid

Cat. No.: B2436101
CAS No.: 75983-70-9
M. Wt: 168.16
InChI Key: DKUUGBMWCZQNDW-UHFFFAOYSA-N
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Description

3-[(2-Hydroxyethane)sulfonyl]acetic acid is a useful research compound. Its molecular formula is C4H8O5S and its molecular weight is 168.16. The purity is usually 95%.
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Scientific Research Applications

  • Antimetastatic Activity : Mishkinene and Valavichene (1997) investigated derivatives of 3-substituted 2-alkylthiopropanoic acids, including compounds related to 3-[(2-Hydroxyethane)sulfonyl]acetic acid, for their potential antimetastatic properties. Their research revealed moderate toxicity and some degree of antimetastatic activity in specific compounds (Mishkinene & Valavichene, 1997).

  • Synthesis of Ionic Liquids : Zhu et al. (2007) described the synthesis of hydroxyl and sulfonyl dual-functionalized room temperature ionic liquids, starting from substances like hydroxylamine. These ionic liquids may be used for synthesizing other functionalized ionic liquids or ionic liquid-polymers (Zhu et al., 2007).

  • Functionalized Mesoporous Organosilicas : Liu et al. (2005) reported on the synthesis of sulfonic acid functionalized periodic mesoporous organosilicas. These materials have potential applications in catalysis and demonstrate enhanced hydrothermal stability with the incorporation of bridged organic groups (Liu et al., 2005).

  • Lewis Base Switched Annulation Reactions : Arupula, Qureshi, and Swamy (2020) explored the reactions of δ-acetoxy allenoates with cyclic N-sulfonyl imines under metal-free conditions, leading to the synthesis of functionalized α-pyridyl acetates or biaryl motifs. This research contributes to the field of organic synthesis and chemical transformations (Arupula et al., 2020).

  • Sulfonylation of Allenylphosphine Oxides : Luo et al. (2017) disclosed a method for the acetic acid-mediated sulfonylation of allenylphosphine oxides, leading to the synthesis of sulfonyl- and phosphinyl-bifunctionalized 1,3-butadienes or allenes. This process highlights a novel approach in the field of organic synthesis (Luo et al., 2017).

Properties

IUPAC Name

2-(2-hydroxyethylsulfonyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O5S/c5-1-2-10(8,9)3-4(6)7/h5H,1-3H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUUGBMWCZQNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75983-70-9
Record name 2-(2-hydroxyethanesulfonyl)acetic acid
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